7-Methyl-1,2,3,4-tetrahydroquinoline

Description

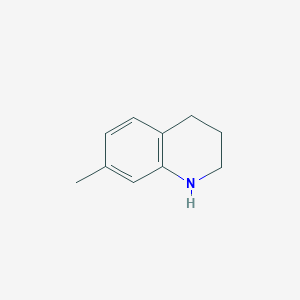

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8-4-5-9-3-2-6-11-10(9)7-8/h4-5,7,11H,2-3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFXGQYGECZNFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCCN2)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332546 |

Source

|

| Record name | 7-methyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58960-03-5 |

Source

|

| Record name | 7-methyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methyl-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Skraup Synthesis of 7-Methylquinoline from m-Toluidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the Skraup synthesis, a cornerstone of quinoline chemistry, specifically focusing on the preparation of 7-methylquinoline from m-toluidine. Authored from the perspective of a Senior Application Scientist, this document elucidates the intricate mechanistic details, provides a field-tested experimental protocol, and contextualizes the synthesis within the broader landscape of pharmaceutical development.

Strategic Overview: The Enduring Relevance of the Skraup Synthesis

First reported by Czech chemist Zdenko Hans Skraup in 1880, the Skraup synthesis remains a powerful and direct method for the formation of the quinoline scaffold.[1] Quinolines are a privileged structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[2] The synthesis of 7-methylquinoline is of particular interest as a key starting material for more complex molecular architectures.[3]

The reaction involves heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[4] While conceptually straightforward, the synthesis is notoriously exothermic and requires careful control to ensure both safety and optimal yield.[5] This guide will dissect the underlying principles to empower researchers to approach this synthesis with confidence and precision.

The Chemical Rationale: A Mechanistic Dissection

The Skraup synthesis is a multi-step process that elegantly constructs the quinoline ring system. The overall transformation is a testament to classical organic chemistry principles, involving dehydration, conjugate addition, electrophilic aromatic substitution, and oxidation.

Step 1: Formation of the Electrophilic Partner: Dehydration of Glycerol

The reaction is initiated by the strong dehydration of glycerol by concentrated sulfuric acid to form acrolein (prop-2-enal), a highly reactive α,β-unsaturated aldehyde.[6] This step is critical as it generates the three-carbon unit required to form the pyridine ring of the quinoline system.

Step 2: Michael Addition of m-Toluidine

The nitrogen atom of m-toluidine, acting as a nucleophile, undergoes a conjugate (Michael) addition to the electron-deficient β-carbon of acrolein.[4] This is followed by tautomerization to yield a more stable β-anilinopropionaldehyde intermediate.

Step 3: Cyclization via Electrophilic Aromatic Substitution

The aldehyde group is protonated by the acidic medium, rendering it a potent electrophile. This activates the molecule for an intramolecular electrophilic aromatic substitution. The electron-rich aromatic ring of the m-toluidine moiety attacks the protonated carbonyl carbon, leading to the formation of a new six-membered ring and the generation of a 1,2-dihydroquinoline intermediate after dehydration.[2][7]

The Regiochemical Outcome: When using a meta-substituted aniline such as m-toluidine, the cyclization can occur at either of the positions ortho to the amino group (C2 or C6). This leads to the formation of two isomeric products: 7-methyl-1,2-dihydroquinoline and 5-methyl-1,2-dihydroquinoline . The 7-methyl isomer is typically the major product.[3][8]

Step 4: Aromatization through Oxidation

The final step is the oxidation of the 1,2-dihydroquinoline intermediate to the stable aromatic quinoline ring.[6] This is accomplished by an oxidizing agent, historically arsenic pentoxide (As₂O₅) or, more commonly in modern practice, nitrobenzene, which is reduced to aniline in the process.[1]

Mechanistic Pathway Diagram

The following diagram illustrates the key transformations in the Skraup synthesis of 7-methylquinoline.

Sources

- 1. Skraup reaction - Wikipedia [en.wikipedia.org]

- 2. iipseries.org [iipseries.org]

- 3. brieflands.com [brieflands.com]

- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Skraup Reaction | NROChemistry [nrochemistry.com]

- 7. youtube.com [youtube.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

7-Methyl-1,2,3,4-tetrahydroquinoline CAS number and identifiers

An In-Depth Technical Guide to 7-Methyl-1,2,3,4-tetrahydroquinoline Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. We will delve into its core identifiers, physicochemical properties, synthesis protocols, potential applications, and safety considerations, grounding the discussion in established scientific principles and field-proven insights.

Core Identifiers and Physicochemical Properties

This compound is a substituted derivative of tetrahydroquinoline, a core scaffold found in numerous biologically active molecules.[1] Accurate identification is paramount for research and regulatory compliance.

Chemical Identifiers

A summary of the key identifiers for this compound is presented below.

| Identifier | Value | Source(s) |

| CAS Number | 58960-03-5 | [2][3][4] |

| Molecular Formula | C₁₀H₁₃N | [2] |

| Molecular Weight | 147.22 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 1,2,3,4-Tetrahydro-7-methylquinoline | [2] |

| SMILES | CC1=CC2=C(C=C1)CCCN2 | [5] |

| InChI | InChI=1S/C10H13N/c1-8-4-5-9-3-2-6-11-10(9)7-8/h4-5,7,11H,2-3,6H2,1H3 | [3] |

| InChIKey | SYFXGQYGECZNFQ-UHFFFAOYSA-N | [3] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for designing experimental conditions, from synthesis to biological assays. Below are the predicted and available properties for this compound.

| Property | Value | Notes |

| Boiling Point | 263.1 ± 25.0 °C | Predicted[6] |

| Density | 0.990 ± 0.06 g/cm³ | Predicted[6] |

| pKa | 5.26 ± 0.20 | Predicted[6] |

| Storage Temperature | 2-8°C | Recommended[6] |

| Physical State | Liquid (presumed) | Based on parent compound |

| Purity | ≥ 98% | Commercially available[2] |

Synthesis and Mechanistic Rationale

The synthesis of substituted tetrahydroquinolines is a well-established area of organic chemistry. A logical and efficient pathway to this compound starts from readily available m-toluidine, proceeding through a two-stage process: quinoline formation via the Skraup synthesis, followed by catalytic hydrogenation.

Stage 1: Skraup Synthesis of 7-Methylquinoline

The Skraup synthesis is a classic and robust method for constructing the quinoline ring system. The reaction condenses an aniline (m-toluidine), glycerol, a dehydrating agent (sulfuric acid), and an oxidizing agent (m-nitrobenzenesulfonate).

Experimental Protocol:

-

Combine m-nitrobenzenesulfonate (0.6 mol), glycerol (0.92 mol), and m-toluidine (0.47 mol) in a round-bottom flask equipped with a mechanical stirrer.[7]

-

Prepare a solution of 98% sulfuric acid (2.7 mol) in water (61.5 g) and cool it in an ice bath.[7]

-

Add the cooled H₂SO₄/H₂O solution drop-wise to the stirred reaction mixture. Maintain the temperature of the exothermic reaction using an ice bath as needed.[7]

-

After the addition is complete, heat the mixture, which will initiate a vigorous, controlled reaction.[7]

-

Following the main reaction, heat the mixture to 150°C for an additional 3 hours to ensure completion.[7]

-

Cool the mixture and dilute with water before neutralizing with a base (e.g., NaOH solution) to precipitate the crude product.[7]

-

Isolate the product via steam distillation. The distillate, containing a mixture of 5-methyl and 7-methylquinoline (typically in a 1:2 ratio), is collected.[7]

-

Purify the 7-methylquinoline isomer from the mixture by vacuum distillation (bp 91°C at 3 mmHg).[7]

Causality and Expertise: The Skraup reaction is chosen for its efficiency in building the core quinoline scaffold from simple precursors. Using m-toluidine as the aniline source directs the cyclization to form a mixture of 5- and 7-methylquinolines. The 7-methyl isomer is the major product due to the directing effects of the methyl group on the aromatic ring during the electrophilic cyclization step.

Stage 2: Catalytic Hydrogenation to this compound

The aromatic quinoline ring is subsequently reduced to the desired tetrahydroquinoline. Catalytic hydrogenation is the most common and efficient method for this transformation.

Experimental Protocol:

-

Dissolve the purified 7-methylquinoline in a suitable solvent such as ethanol.

-

Add a catalytic amount of a hydrogenation catalyst, typically Palladium on carbon (5-10% Pd/C).

-

Place the reaction vessel in a hydrogenation apparatus (e.g., a Parr shaker).

-

Pressurize the system with hydrogen gas (H₂) to a suitable pressure (e.g., 50-100 psi).

-

Heat the reaction mixture (e.g., to 50-60°C) and agitate until hydrogen uptake ceases, indicating reaction completion.

-

Cool the reaction, vent the hydrogen, and filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation if necessary.

Trustworthiness: This two-stage protocol is a self-validating system. The identity and purity of the intermediate (7-methylquinoline) and the final product can be confirmed at each step using standard analytical techniques such as NMR spectroscopy, GC-MS, and IR spectroscopy.[7]

Diagram: Synthesis Workflow

Caption: A two-stage synthesis of this compound.

Applications in Research and Drug Development

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in natural products and synthetic pharmaceuticals with a wide range of biological activities.[1][8]

Authoritative Grounding: The THQ nucleus is a core component of drugs with antiarrhythmic, schistosomicidal, and antiviral properties.[1] Derivatives are being investigated for treating neurodegenerative disorders like Alzheimer's disease, as well as for their potential as antimalarial and anti-HIV agents.[1] In oncology, the THQ scaffold has been explored for developing mTOR inhibitors for cancer therapy.[9]

While specific biological activities for the 7-methyl isomer are not extensively documented in publicly available literature, its structural similarity to other active THQ derivatives makes it a valuable compound for:

-

Scaffold Hopping and Analogue Synthesis: It serves as a building block for creating libraries of novel compounds for high-throughput screening.

-

Structure-Activity Relationship (SAR) Studies: By comparing the biological activity of 7-methyl THQ derivatives to those with methyl groups at other positions (e.g., 6-methyl or 8-methyl), researchers can probe the specific steric and electronic requirements of a biological target.

-

Fragment-Based Drug Discovery: As a structurally simple yet biologically relevant fragment, it can be used to identify initial binding interactions with therapeutic targets like kinases or receptors.

Safety, Handling, and Storage

Known Hazards of Related Compounds:

-

Harmful if swallowed (Acute Toxicity, Oral, Category 4).[10]

-

Causes skin irritation (Category 2).[10]

-

Causes serious eye irritation (Category 2).[10]

-

May cause respiratory irritation (STOT SE 3).[10]

-

Suspected of causing genetic defects (Germ Cell Mutagenicity, Category 2).[10]

Personal Protective Equipment (PPE) and Handling

| Precaution | Specification | Rationale |

| Ventilation | Handle in a certified chemical fume hood. | To prevent inhalation of vapors.[11] |

| Eye Protection | Wear chemical safety goggles and/or a face shield. | Protects against splashes and eye irritation.[10] |

| Hand Protection | Wear chemically resistant gloves (e.g., nitrile). | Prevents skin contact and irritation.[10] |

| Skin Protection | Wear a lab coat and appropriate protective clothing. | Prevents accidental skin exposure.[11] |

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Recommended storage is between 2-8°C.[6] Keep away from oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not release into the environment.

Diagram: Laboratory Handling Workflow

Caption: A standard workflow for safely handling chemical reagents.

References

-

This compound CAS#: 58960-03-5. (n.d.). Retrieved January 16, 2026, from [Link]

-

Al-Saeedi, A. H. (2018). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. International Journal of Pharmaceutical and Clinical Research, 10(5), 154-158. Available at: [Link]

-

abcr Gute Chemie. (n.d.). AB483532 | CAS 58960-03-5. Retrieved January 16, 2026, from [Link]

-

Saini, M. S., Kumar, A., Dwivedi, J., & Singh, R. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254–12287. Available at: [Link]

-

Chaube, U., Dey, R., Shaw, S., Patel, B. D., & Bhatt, H. G. (2022). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry, 14(23). Available at: [Link]

- Rong, L., et al. (2012). Multicomponent reactions (MCR) for the synthesis of 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles. As referenced in RSC Advances, 11(21), 12254-12287.*

-

Hanna, M. A., et al. (2018). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 23(9), 2344. Available at: [Link]

-

Singh, K., et al. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(3). Available at: [Link]

-

Hanna, M. A., et al. (2020). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 25(1), 123. Available at: [Link]

-

Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(12), 10337-10376. Available at: [Link]

-

Fisyuk, A. S., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(2), 4-23. Available at: [Link]

-

Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. Available at: [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. Retrieved January 16, 2026, from [Link]

-

Sabale, P. M., Patel, P., & Kaur, P. (2017). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Pharmaceutical Sciences Review and Research, 44(2), 134-142. Available at: [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydro-1-methylquinoline. Retrieved January 16, 2026, from [Link]

-

Kouznetsov, V. V., et al. (2011). Simple Preparation of New Potential Bioactive Nitrogen-Containing Molecules and Their Spectroscopy Analysis. As cited in ResearchGate. Available at: [Link]

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 58960-03-5 | this compound - Synblock [synblock.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 58960-03-5 [m.chemicalbook.com]

- 5. 58960-03-5|this compound|BLD Pharm [bldpharm.com]

- 6. This compound CAS#: 58960-03-5 [m.chemicalbook.com]

- 7. brieflands.com [brieflands.com]

- 8. US5283336A - Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4-tetrahydroquinoline - Google Patents [patents.google.com]

- 9. tandfonline.com [tandfonline.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. fishersci.com [fishersci.com]

Unraveling the Enigma: A Technical Guide to the Prospective Biological Mechanisms of 7-Methyl-1,2,3,4-tetrahydroquinoline

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Knowns and Unbeknownst

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] This guide delves into the potential mechanisms of action of a specific derivative, 7-Methyl-1,2,3,4-tetrahydroquinoline . It is imperative to state at the outset that, based on a comprehensive review of contemporary scientific literature, specific mechanistic studies targeting this particular molecule are not extensively available. Consequently, this document serves as both a summary of the known biological activities of the broader tetrahydroquinoline class and a forward-looking technical manual to empower researchers to elucidate the specific mechanisms of the 7-methyl analog. We will extrapolate from structurally related compounds to hypothesize potential pathways and provide robust, actionable experimental protocols for their investigation.

Part 1: The Tetrahydroquinoline Scaffold - A Foundation of Diverse Bioactivity

The 1,2,3,4-tetrahydroquinoline nucleus is a versatile pharmacophore, with substitutions at various positions leading to a wide spectrum of biological activities. Derivatives have been identified as potent inhibitors of key signaling pathways implicated in cancer, such as the mTOR pathway, and have shown efficacy as inverse agonists of nuclear receptors like RORγ.[3][4] Furthermore, the tetrahydroquinoline framework is found in compounds with demonstrated anti-proliferative effects against various cancer cell lines, including breast, prostate, and cervical cancer.[1]

While direct evidence for this compound is scarce, the presence of a methyl group at the 7-position can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets. The exploration of its unique mechanistic footprint is a compelling area for future research.

Part 2: Postulated Mechanisms of Action for this compound

Based on the activities of analogous compounds, we can propose several plausible mechanisms of action for this compound that warrant experimental validation.

Hypothetical Target: The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5] Several substituted tetrahydroquinoline derivatives have been identified as potent mTOR inhibitors.[3][6] It is conceivable that this compound could also engage with this pathway.

Hypothesized Signaling Pathway: mTOR Inhibition

Caption: Hypothetical inhibition of the mTOR signaling pathway by this compound.

Potential Anticancer Activity via Apoptosis Induction

Studies on other tetrahydroquinoline derivatives have demonstrated their ability to induce apoptosis in cancer cells.[7] This is often associated with the disruption of mitochondrial membrane potential and the activation of caspases. This compound may share this pro-apoptotic activity.

Part 3: A Practical Guide to Mechanistic Elucidation

To move from hypothesis to evidence, a structured experimental approach is essential. The following protocols are designed to provide a comprehensive framework for investigating the mechanism of action of this compound.

Initial Screening for Bioactivity: Cytotoxicity Assays

The first step is to determine the cytotoxic potential of the compound against a panel of relevant human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], PC3 [prostate], HeLa [cervical]) and a non-cancerous control cell line (e.g., human dermal fibroblasts) in appropriate media and conditions.[1]

-

Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%.

-

Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Incubate for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Workflow Diagram: Cytotoxicity Screening

Caption: A stepwise workflow for assessing the cytotoxicity of this compound.

Investigating the Mechanism of Cell Death: Apoptosis Assays

If the compound exhibits cytotoxicity, the next step is to determine if it induces apoptosis.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

-

Cell Treatment: Treat the cancer cells with this compound at its IC50 concentration for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Target Identification and Validation

Based on the hypothesized mechanisms, specific molecular targets can be investigated.

Experimental Protocol: Western Blot for mTOR Pathway Proteins

-

Protein Extraction: Treat cells with this compound for various time points. Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against key mTOR pathway proteins (e.g., p-mTOR, mTOR, p-Akt, Akt, p-S6K, S6K) and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Part 4: Quantitative Data for Structurally Related Compounds

While specific data for this compound is not available, the following table summarizes the cytotoxic activity of some other substituted tetrahydroquinoline derivatives to provide a comparative context.

| Compound Class | Derivative | Cell Line | Activity (IC50 in µM) | Reference |

| Morpholine-Substituted Tetrahydroquinoline | Compound 10e | A549 (Lung Cancer) | 0.033 ± 0.003 | [3] |

| Morpholine-Substituted Tetrahydroquinoline | Compound 10h | MCF-7 (Breast Cancer) | 0.087 ± 0.007 | [3] |

| 4-Acetamido-2-methyl-tetrahydroquinoline | Compound 18 | HeLa (Cervical Cancer) | 13.15 | [1] |

| 4-Hydroxy-3-methoxyphenyl substituted 3-methyl-tetrahydroquinoline | JS-56 | MCF-7 (Breast Cancer) | 9.74 | |

| 4-Hydroxy-3-methoxyphenyl substituted 3-methyl-tetrahydroquinoline | JS-92 | MCF-7 (Breast Cancer) | 5.03 |

Conclusion and Future Directions

This compound represents an intriguing yet understudied molecule within a well-established class of pharmacologically active compounds. This guide provides a comprehensive framework for initiating a thorough investigation into its biological mechanism of action. By systematically applying the outlined experimental protocols, researchers can elucidate its cytotoxic and pro-apoptotic potential, identify its molecular targets, and ultimately determine its therapeutic promise. The exploration of this specific derivative holds the potential to uncover novel structure-activity relationships and contribute to the development of next-generation therapeutics.

References

-

Dey, R., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 29(5), 1084. [Link]

-

Rojas-V, L. F., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(34), 15589-15603. [Link]

-

Paredes, F., et al. (2019). Effect of tetrahydroquinoline derivatives on the intracellular Ca2+ homeostasis in breast cancer cells (MCF-7) and its relationship with apoptosis. Investigación Clínica, 60(2), 136-151. [Link]

-

Ryczkowska, M., et al. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 12(1), 1-15. [Link]

-

Kim, J. H., et al. (2018). 2-Acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline exhibits anti-inflammatory properties and protects the nigral dopaminergic neurons. Journal of Neuroinflammation, 15(1), 1-15. [Link]

-

Valasani, K. R., et al. (2017). Design, Synthesis, and Biological Evaluation of Tetrahydroisoquinoline-Based Histone Deacetylase 8 Selective Inhibitors. ACS Medicinal Chemistry Letters, 8(8), 824-829. [Link]

-

Wang, Y., et al. (2019). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 62(2), 845-862. [Link]

-

Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254-12287. [Link]

-

Ryczkowska, M., et al. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. Research Square. [Link]

-

Lee, J., et al. (2021). Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway. Bioorganic & Medicinal Chemistry, 46, 116371. [Link]

-

Xia, Y., et al. (1998). Antitumor Agents. 181. Synthesis and Biological Evaluation of 6,7,2',3',4'-Substituted-1,2,3,4-tetrahydro-2-phenyl-4-quinolones as a New Class of Antimitotic Antitumor Agents. Journal of Medicinal Chemistry, 41(7), 1155-1162. [Link]

-

Antkiewicz-Michaluk, L., et al. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 97(3), 864-874. [Link]

-

Antkiewicz-Michaluk, L., et al. (2004). Protective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline against dopaminergic neurodegeneration in the extrapyramidal structures produced by intracerebral injection of rotenone. International Journal of Neuropsychopharmacology, 7(2), 177-186. [Link]

-

Chaube, U., et al. (2022). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry, 14(23), 1789-1809. [Link]

-

da Silva, G. A., et al. (2020). Synthesis, toxicity study and anti-inflammatory effect of MHTP, a new tetrahydroisoquinoline alkaloid. International Immunopharmacology, 88, 106931. [Link]

-

Al-Said, M. S., et al. (2016). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules, 21(9), 1150. [Link]

-

Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. RSC Advances, 11(21), 12254-12287. [Link]

-

Li, Y., et al. (2024). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Acta Pharmaceutica Sinica B. [Link]

-

Stoyanova, E., et al. (2022). Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. Molbank, 2022(2), M1350. [Link]

-

Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254-12287. [Link]

-

Knez, D., et al. (2024). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. Molecules, 29(1), 1. [Link]

-

Yamakawa, T., et al. (2000). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & Medicinal Chemistry Letters, 10(15), 1771-1774. [Link]

-

Ibi, D., et al. (2020). Preventative effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives (N-functional group loading) on MPTP-induced parkinsonism in mice. Canadian Journal of Physiology and Pharmacology, 98(10), 685-692. [Link]

-

Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]

-

Antkiewicz-Michaluk, L., et al. (2004). Protective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline against dopaminergic neurodegeneration in the extrapyramidal structures produced by intracerebral injection of rotenone. International Journal of Neuropsychopharmacology, 7(2), 177-186. [Link]

-

El-Sawy, E. R., et al. (2023). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Natural Product Research, 1-17. [Link]

-

Pike, A., et al. (2015). Tetrahydroisoquinoline Phenols: Selective Estrogen Receptor Downregulator Antagonists with Oral Bioavailability in Rat. ACS Medicinal Chemistry Letters, 6(9), 956-961. [Link]

-

da Silva, G. A., et al. (2020). Synthesis, toxicity study and anti-inflammatory effect of MHTP, a new tetrahydroisoquinoline alkaloid. ResearchGate. [Link]

-

Jicha, B. A., et al. (2015). Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3R)-N-[1R)-1-(Cyclohexylmethyl)-2-methylpropyl]. Journal of Medicinal Chemistry, 58(15), 6213-6224. [Link]

-

Antkiewicz-Michaluk, L., et al. (2013). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. ResearchGate. [Link]

-

Kujawski, J., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Molecules, 28(18), 6698. [Link]

Sources

- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

The Alchemist's Gambit: A Technical Guide to Domino Reactions in Tetrahydroquinoline Synthesis

Foreword: The Elegance of Molecular Complexity from Simplicity

In the intricate world of synthetic organic chemistry, the pursuit of efficiency, elegance, and sustainability has led to the ascendancy of domino reactions. These one-pot transformations, where a single synthetic operation triggers a cascade of bond-forming events, represent a paradigm shift in how we approach the construction of complex molecular architectures. This guide delves into the heart of this strategy, focusing on its application to the synthesis of 1,2,3,4-tetrahydroquinolines (THQs). The THQ scaffold is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and pharmaceutical agents with diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] This guide is crafted for researchers, scientists, and drug development professionals, offering a blend of theoretical underpinnings and practical insights into this powerful synthetic methodology.

Chapter 1: The Domino Principle – More Than Just a Reaction

Domino reactions, also referred to as tandem or cascade reactions, are not merely a sequence of reactions performed in a single flask.[4][5] They are a testament to the principles of atom economy and green chemistry, minimizing waste by reducing the need for intermediate purification steps, solvent usage, and energy consumption.[4][5] The true artistry of designing a domino reaction lies in the strategic selection of starting materials and catalysts that, once activated, orchestrate a predetermined and often stereoselective series of intramolecular events.

The synthesis of tetrahydroquinolines via domino reactions offers several distinct advantages:

-

Increased Molecular Complexity: Multiple bonds and stereocenters can be formed in a single operation, rapidly building complex molecular frameworks from simple precursors.

-

Enhanced Efficiency: By circumventing the isolation and purification of intermediates, domino reactions significantly shorten synthetic routes, saving time and resources.

-

Improved Stereoselectivity: The constrained environment of an intramolecular cascade can often lead to high levels of diastereoselectivity and enantioselectivity, which is crucial for the synthesis of chiral drug candidates.

This guide will explore the major classes of domino reactions employed for THQ synthesis, dissecting their mechanisms and showcasing their synthetic utility.

Chapter 2: The Povarov Reaction – A [4+2] Cycloaddition Powerhouse

The Povarov reaction, a formal aza-Diels-Alder reaction, stands as one of the most versatile and widely employed methods for the synthesis of tetrahydroquinolines.[6][7] It typically involves the reaction of an aniline, an aldehyde, and an activated alkene (dienophile) in the presence of a Lewis or Brønsted acid catalyst.[7] The multicomponent nature of this reaction allows for the rapid generation of a diverse library of substituted THQs.[8]

Mechanism and Causality

The generally accepted mechanism proceeds through the initial formation of an electron-rich imine from the aniline and aldehyde. The acid catalyst activates the imine, lowering its LUMO energy for the subsequent [4+2] cycloaddition with the electron-rich alkene.

The choice of catalyst is critical and directly influences the reaction's efficiency and selectivity. Lewis acids like InCl₃ and Sc(OTf)₃ are commonly used, as are Brønsted acids such as p-toluenesulfonic acid.[6][9] The dienophile's electronic nature is also a key determinant of reactivity; electron-rich alkenes like vinyl ethers and enamides are excellent partners in this transformation.[9]

Experimental Protocol: Three-Component Povarov Reaction

This protocol describes a general procedure for the synthesis of a 2,4-disubstituted tetrahydroquinoline.

Materials:

-

Substituted aniline (1.0 mmol)

-

Aromatic aldehyde (1.0 mmol)

-

N-vinyl-2-pyrrolidinone (1.2 mmol)

-

Indium(III) chloride (InCl₃, 10 mol%)

-

Acetonitrile (5 mL)

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add the substituted aniline (1.0 mmol), aromatic aldehyde (1.0 mmol), and acetonitrile (5 mL).

-

Stir the mixture at room temperature for 10 minutes.

-

Add N-vinyl-2-pyrrolidinone (1.2 mmol) followed by indium(III) chloride (0.1 mmol).

-

Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired tetrahydroquinoline derivative.

Quantitative Data Summary

| Entry | Aniline | Aldehyde | Dienophile | Catalyst | Yield (%) | Reference |

| 1 | Aniline | Benzaldehyde | Ethyl vinyl ether | Sc(OTf)₃ | 85 | [7] |

| 2 | p-Toluidine | 4-Chlorobenzaldehyde | N-Vinyl-2-pyrrolidinone | InCl₃ | 92 | [6] |

| 3 | Aniline | Benzaldehyde | Cyclopentadiene | InCl₃ | 99 (endo) | [7] |

Chapter 3: Aza-Diels-Alder Reactions Beyond Povarov

While the Povarov reaction is a prominent example, other domino strategies employ the aza-Diels-Alder reaction. A notable variation involves the intramolecular aza-Diels-Alder reaction of in-situ generated ortho-quinone methide imines, which allows for the synthesis of fused tetrahydroquinoline systems with high stereoselectivity.[10]

Mechanism: Intramolecular Aza-Diels-Alder

This reaction is often catalyzed by chiral Brønsted acids, which control the enantioselectivity of the cyclization. The key intermediate is a chiral Brønsted acid-bound ortho-quinone methide imine, which undergoes a [4+2] cycloaddition with a tethered dienophile.

The diastereoselectivity of this reaction is often dependent on the geometry of the dienophile.[10] This elegant strategy allows for the construction of complex polycyclic scaffolds in a single, highly controlled step.

Chapter 4: Reduction-Initiated Domino Sequences

Another powerful approach to tetrahydroquinoline synthesis involves domino reactions initiated by a reduction step.[4][11] These reactions typically start with a nitro-substituted aromatic compound that is reduced to an aniline in situ. The newly formed amino group then participates in subsequent intramolecular cyclization reactions.

Mechanism: Reductive Cyclization

A common sequence involves the reduction of a 2-nitrochalcone. The nitro group is reduced to an amine, which then undergoes an intramolecular Michael addition to the α,β-unsaturated ketone moiety, forming the tetrahydroquinoline ring.[4]

The choice of reducing agent is crucial to the success of this reaction. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method.[11] The solvent can also play a significant role in selectivity and yield.[4]

Experimental Protocol: Reductive Cyclization of a 2-Nitrochalcone

Materials:

-

2-Nitrochalcone derivative (1.0 mmol)

-

10% Palladium on carbon (10 wt%)

-

Dichloromethane (10 mL)

-

Hydrogen gas (balloon or Parr apparatus)

Procedure:

-

To a flask containing the 2-nitrochalcone (1.0 mmol) and 10% Pd/C (10 wt%), add dichloromethane (10 mL).

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the tetrahydroquinoline.

Chapter 5: Transition-Metal-Catalyzed Domino Syntheses

Transition-metal catalysis offers a broad and powerful platform for the development of novel domino reactions for tetrahydroquinoline synthesis.[4][11] These reactions often involve unique bond activations and catalytic cycles that are not accessible through other means.

An example is the iridium-catalyzed oxidative cyclization of amino alcohols.[4] In this process, the iridium complex first oxidizes the alcohol to an aldehyde. This is then captured by the neighboring amino group to form an imine, which is subsequently reduced by the hydridoiridium species generated during the initial oxidation step.[5]

Chapter 6: Organocatalyzed Asymmetric Domino Reactions

The rise of organocatalysis has provided a powerful toolkit for the asymmetric synthesis of tetrahydroquinolines via domino reactions.[12] Chiral organocatalysts, such as proline and its derivatives, can facilitate highly enantioselective transformations.

One such example is the domino aza-Michael-Michael reaction of o-N-protected aminophenyl α,β-unsaturated ketones with nitroalkenes.[13] This reaction, catalyzed by a chiral squaramide, can produce highly functionalized tetrahydroquinolines with excellent diastereoselectivity and enantioselectivity.[13]

Conclusion and Future Outlook

Domino reactions have revolutionized the synthesis of tetrahydroquinolines, offering efficient, elegant, and increasingly stereoselective routes to this important heterocyclic scaffold. The continued development of novel catalytic systems, including transition-metal complexes and organocatalysts, will undoubtedly lead to even more powerful and versatile domino strategies. As our understanding of reaction mechanisms deepens, so too will our ability to design and execute complex molecular transformations with unprecedented precision and control. The principles of domino synthesis are not just a collection of reactions; they are a guiding philosophy for the modern synthetic chemist, enabling the construction of the molecules that will shape the future of medicine and materials science.

References

-

Nammalwar, B., & Bunce, R. A. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 204-232. [Link]

-

Bunce, R. A. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central. [Link]

-

de Paiva, W. F., et al. (2020). The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview. ResearchGate. [Link]

-

de Paiva, W. F., et al. (2020). The Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines. Journal of the Brazilian Chemical Society, 31(9), 1775-1791. [Link]

-

Menéndez, J. C., et al. (2018). Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. Molecules, 23(11), 2949. [Link]

-

Kouznetsov, V. V. (2017). Povarov Reaction in the Synthesis of Polycyclic Nitrogen Compounds Containing a Tetrahydroquinoline Fragment. Chemistry of Heterocyclic Compounds, 53(6-7), 652-666. [Link]

-

Unknown. (n.d.). Synthesis of fused tetrahydroquinoline using Povarov reaction. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]

-

An, L.-T., et al. (2012). Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes. Beilstein Journal of Organic Chemistry, 8, 1839-1843. [Link]

-

Nammalwar, B., & Bunce, R. A. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. ResearchGate. [Link]

-

Wang, C., et al. (2022). Synthesis of Functionalized Tetrahydroquinoline Containing Indole Scaffold via Chemoselective Annulation of Aza-ortho-quinone Methide Precursor. ACS Omega, 7(25), 21743-21750. [Link]

-

Sabale, P. M., et al. (2018). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Journal of Pharmaceutical Sciences and Research, 10(7), 1675-1683. [Link]

-

Wang, C., et al. (2022). Synthesis of Functionalized Tetrahydroquinoline Containing Indole Scaffold via Chemoselective Annulation of Aza-ortho-quinone Methide Precursor. ACS Omega, 7(25), 21743-21750. [Link]

-

Kim, S., et al. (2014). Asymmetric Domino Aza-Michael—Michael Reaction of o-N-Protected Aminophenyl α,β-Unsaturated Ketones: Construction of Chiral Functionalized Tetrahydroquinolines. Tetrahedron, 70(42), 7755-7763. [Link]

-

Song, Y.-X., & Du, Z. (2020). Stereoselective synthesis of tetrahydroquinolines via asymmetric domino reaction. ResearchGate. [Link]

-

Kant, K., et al. (2024). Organocatalytic Approaches Towards the Synthesis of Asymmetric Tetrahydroquinoline (THQ) Derivatives. Synthesis, 56(10), 1349-1366. [Link]

-

Unknown. (n.d.). Aza-Diels-Alder reactions in the synthesis of tetrahydroquinoline structures. ResearchGate. [Link]

-

An, L.-T., et al. (2012). Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes. PubMed. [Link]

-

Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. [Link]

-

Unknown. (n.d.). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. ResearchGate. [Link]

-

Unknown. (n.d.). Drugs incorporating tetrahydroquinolines. ResearchGate. [Link]

-

El-Sayed, M. A. A. (2023). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Journal of Natural Products, 86(10), 2374-2390. [Link]

-

Unknown. (2020). Synthesis of 1,4-Dihydroquinolines and 4H‑Chromenes via Organocatalytic Domino Aza/Oxa-Michael/1,6-Addition Reactions of para-Quinone Methides and Ynals. figshare. [Link]

-

Sridharan, V., et al. (2011). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 111(11), 7157-7259. [Link]

-

Tietze, L. F. (2004). Domino Reactions in Organic Synthesis. Chemical Reviews, 96(1), 115-136. [Link]

-

Menéndez, J. C., et al. (2012). Synthesis of polysubstituted, functionalized quinolines through a metal-free domino process involving a C4–C3 functional group rearrangement. Organic & Biomolecular Chemistry, 10(12), 2346-2354. [Link]

-

Manske, R. H. F. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

-

Unknown. (n.d.). The Friedländer Synthesis of Quinolines. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ajrconline.org [ajrconline.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Povarov Reaction in the Synthesis of Polycyclic Nitrogen Compounds Containing a Tetrahydroquinoline Fragment - ProQuest [proquest.com]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. BJOC - Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes [beilstein-journals.org]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. sci-hub.st [sci-hub.st]

Hydrogenation of 7-methylquinoline to 7-Methyl-1,2,3,4-tetrahydroquinoline

An In-Depth Technical Guide to the Selective Hydrogenation of 7-Methylquinoline

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Foreword: The Strategic Importance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry and materials science. Its rigid, three-dimensional structure is a key pharmacophore in a wide array of biologically active compounds, including antiarrhythmic, antiviral, and schistosomicidal agents.[1][2] Specifically, derivatives such as 7-Methyl-1,2,3,4-tetrahydroquinoline serve as crucial building blocks in the synthesis of pharmaceuticals, where the methyl group provides a key substitution point for molecular elaboration.[1][3][4]

The catalytic hydrogenation of quinolines to their corresponding 1,2,3,4-tetrahydro derivatives represents the most atom-economical and direct route to these valuable intermediates.[3][5] However, the challenge lies in controlling the reaction's selectivity. The goal is the exclusive reduction of the nitrogen-containing heterocyclic ring while preserving the integrity of the carbocyclic (benzene) ring and preventing over-hydrogenation to decahydroquinoline. This guide provides a comprehensive overview of the mechanisms, catalytic systems, and field-proven protocols for achieving the selective hydrogenation of 7-methylquinoline.

Mechanistic Rationale: The Basis of Regioselective Hydrogenation

The hydrogenation of quinoline derivatives is a stepwise process. The initial and most critical step is the selective reduction of the pyridine ring. This preference is rooted in the lower resonance stability of the pyridine ring compared to the benzene ring, making it more susceptible to catalytic activation and hydrogenation.

The generally accepted reaction pathway proceeds as follows:

-

Coordination: The quinoline substrate coordinates to the active sites of the metal catalyst, typically through the nitrogen atom and the adjacent C=N and C=C bonds.

-

Hydrogen Activation: Molecular hydrogen (H₂) is dissociatively chemisorbed onto the catalyst surface, generating active metal-hydride species.

-

Stepwise Reduction: Hydrogen atoms are sequentially transferred to the pyridine ring. This can occur through different pathways, including a 1,4-hydride addition followed by isomerization and a 1,2-hydride addition.[6] The formation of a dihydroquinoline intermediate is a key step, which is then rapidly reduced to the stable 1,2,3,4-tetrahydroquinoline product.[7]

The primary challenge is to halt the reaction at the tetrahydro stage. Over-reduction to decahydroquinoline can occur under harsh conditions or with highly active, non-selective catalysts.[8] Therefore, the choice of catalyst, solvent, temperature, and hydrogen pressure is paramount to achieving high yields of the desired this compound.

Caption: Reaction pathway for 7-methylquinoline hydrogenation.

A Comparative Analysis of Catalytic Systems

The selection of an appropriate catalyst is the most critical decision in designing a successful hydrogenation protocol. Catalysts are broadly classified as heterogeneous (solid-phase) or homogeneous (soluble complexes), with an important subclass being transfer hydrogenation systems that avoid the use of gaseous hydrogen.

Heterogeneous Catalysis: The Workhorses of Hydrogenation

Heterogeneous catalysts are favored in industrial applications for their ease of separation from the reaction mixture, reusability, and general robustness.

-

Noble Metal Catalysts: Palladium, platinum, ruthenium, and rhodium supported on high-surface-area materials are highly effective.[9]

-

Palladium (Pd): Often supported on carbon (Pd/C), palladium is highly active but can sometimes lead to over-hydrogenation or dehalogenation in substituted quinolines.[8] A hierarchical palladium on nickel foam catalyst has shown excellent selectivity for the 1,2,3,4-tetrahydroquinoline product under low H₂ pressures.[8]

-

Ruthenium (Ru): Ruthenium-based catalysts, including novel Ru-S systems, demonstrate excellent chemoselectivity and can tolerate functional groups like sulfur, which often poison other catalysts.[10]

-

Gold (Au): Supported gold nanoparticles (e.g., Au/TiO₂) have emerged as highly regioselective catalysts, producing 1,2,3,4-tetrahydroquinolines exclusively under mild conditions with no trace of byproducts.[11]

-

-

Earth-Abundant Metal Catalysts: Driven by cost and sustainability, catalysts based on cobalt, nickel, and manganese are gaining prominence.[3][9]

-

Cobalt (Co): Cobalt nanoparticles, either supported on materials like silica or hydroxyapatite or generated in situ from simple salts like Co(OAc)₂ with a reducing agent like zinc powder, are effective for quinoline hydrogenation.[4][12][13] These systems are particularly attractive due to their low cost and operational simplicity.[13]

-

Nickel (Ni): Nickel-based catalysts, such as nickel phosphide, are also used and can promote the hydrogenation saturation pathway.[14]

-

Table 1: Comparison of Heterogeneous Catalytic Systems for Quinoline Hydrogenation

| Catalyst System | Support/Precursor | Typical Conditions | Key Advantages | Potential Drawbacks |

|---|---|---|---|---|

| Au/TiO₂ | Titanium Dioxide | 2 MPa H₂, 100°C | Excellent regioselectivity, functional group tolerance.[11] | Higher cost than base metals. |

| Pd/C | Activated Carbon | 20 bar H₂, 50°C | High activity, commercially available.[15] | Risk of over-hydrogenation.[8] |

| Co@SiO₂ | Pyrolyzed Co-Salen on Silica | 30 bar H₂, 100°C | Robust, reusable, uses earth-abundant metal.[5] | May require higher temperatures/pressures. |

| Co(OAc)₂ / Zn | In situ generation | 30 bar H₂, 100°C (in H₂O) | Operationally simple, inexpensive, aqueous media.[12][13] | Requires stoichiometric reducing agent (Zn). |

| Ru-S | Unsupported Sulfide | 80 bar H₂, 150°C | High tolerance to sulfur functional groups.[10] | Requires higher pressures and temperatures. |

Homogeneous and Transfer Hydrogenation: Precision and Mild Conditions

Homogeneous catalysts offer exceptional selectivity, often operating under milder conditions than their heterogeneous counterparts. Their activity and selectivity can be precisely tuned by modifying the ligand structure.

-

Homogeneous Hydrogenation: Complexes of iridium, rhodium, and ruthenium with chiral phosphine ligands are benchmarks, particularly for asymmetric hydrogenation to produce enantiomerically pure THQs.[6][16] The mechanism often involves an "outer-sphere" stepwise transfer of H⁺/H⁻.[6]

-

Transfer Hydrogenation (TH): This technique circumvents the need for high-pressure gaseous H₂ by using a hydrogen donor molecule. This enhances operational safety and simplicity.

-

Hydrogen Sources: Common donors include formic acid, ammonia borane (H₃N·BH₃), and Hantzsch esters.[7][17][18]

-

Catalysts: Cobalt complexes have proven highly efficient for TH. For example, a cobalt-amido catalyst can reduce quinolines using H₃N·BH₃ at room temperature.[7] Another system uses Co(BF₄)₂ with a phosphine ligand and formic acid as the hydrogen source under mild conditions.[17]

-

Table 2: Comparison of Homogeneous & Transfer Hydrogenation Systems

| Catalyst System | Ligand / H₂ Source | Typical Conditions | Key Advantages | Potential Drawbacks |

|---|---|---|---|---|

| [Rh(COD)(PPh₃)₂]PF₆ | PPh₃ / H₂ gas | 7 atm H₂, 25°C | High regioselectivity, well-studied kinetics.[19] | Uses precious metal, catalyst/product separation. |

| Chiral Ru-complex | TsDPEN / H₂ gas | 20 atm H₂, 60°C | Enables asymmetric synthesis (>99% ee).[6] | Complex ligand synthesis, precious metal. |

| Co-amido complex | Amido / H₃N·BH₃ | Room Temperature | Extremely mild conditions, no H₂ gas.[7] | Requires stoichiometric H₂ donor. |

| Co(BF₄)₂ | Phosphine / Formic Acid | 50°C | Non-noble metal, avoids H₂ gas.[17] | Ligand cost, product separation. |

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, providing detailed, step-by-step instructions to ensure reproducibility.

Protocol 1: Heterogeneous Hydrogenation using a Supported Gold Catalyst

This protocol is adapted from a highly regioselective method using Au/TiO₂.[11] It exemplifies a robust and high-yield heterogeneous procedure.

-

Materials & Equipment:

-

7-methylquinoline (0.5 mmol)

-

Au/TiO₂ catalyst (1 mol% Au loading)

-

Toluene (3 mL, anhydrous)

-

Parr autoclave (25 mL capacity) with magnetic stirring

-

Hydrogen gas source (high purity)

-

Standard glassware for workup, rotary evaporator, chromatography system.

-

-

Procedure:

-

Reactor Charging: To the 25 mL Parr autoclave, add 7-methylquinoline (71.6 mg, 0.5 mmol), the Au/TiO₂ catalyst, and a magnetic stir bar.

-

Solvent Addition: Add 3 mL of anhydrous toluene to the autoclave.

-

System Purge: Seal the autoclave. Degas the internal atmosphere by pressurizing with nitrogen (or argon) and venting three times. Follow this by pressurizing with hydrogen gas and venting three times to ensure a pure H₂ atmosphere.

-

Reaction: Pressurize the autoclave to 2 MPa (approx. 20 bar) with hydrogen gas. Begin vigorous stirring (e.g., 1200 rpm) and heat the reaction mixture to 100°C.

-

Monitoring: Maintain the reaction at temperature and pressure for the required time (typically 6-12 hours, can be monitored by taking aliquots for GC analysis).

-

Workup: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure in a fume hood.

-

Isolation: Open the autoclave and filter the reaction mixture through a pad of Celite or a syringe filter to remove the solid catalyst. Wash the catalyst pad with a small amount of toluene or ethyl acetate.

-

Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography if necessary, although this procedure often yields highly pure product directly.

-

Protocol 2: Cobalt-Catalyzed Transfer Hydrogenation

This protocol is based on a cobalt-catalyzed system using ammonia borane, which operates under exceptionally mild, ambient conditions.[7]

-

Materials & Equipment:

-

7-methylquinoline (0.5 mmol)

-

Cobalt catalyst precursor (e.g., CoBr₂)

-

Terpyridine ligand

-

Ammonia borane (H₃N·BH₃, 2 equivalents)

-

Methanol (solvent)

-

Schlenk flask or sealed vial, magnetic stirrer

-

Standard workup and purification equipment.

-

-

Procedure:

-

Catalyst Preparation (if needed): In a Schlenk flask under an inert atmosphere (N₂ or Ar), mix the cobalt precursor and the ligand in the appropriate solvent to pre-form the active catalyst.

-

Reaction Setup: To a separate vial, add 7-methylquinoline (71.6 mg, 0.5 mmol) and dissolve it in methanol.

-

Reagent Addition: Add the pre-formed cobalt catalyst solution to the vial containing the substrate. Finally, add ammonia borane (30.9 mg, 1.0 mmol) in one portion.

-

Reaction: Seal the vial and stir the mixture at room temperature. The reaction is typically complete within a few hours.

-

Monitoring: Progress can be monitored by TLC or GC-MS analysis of small aliquots.

-

Workup: Upon completion, quench the reaction by carefully adding a small amount of water. Extract the product with an organic solvent like ethyl acetate (3 x 10 mL).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

-

Caption: A generalized experimental workflow for catalytic hydrogenation.

Concluding Remarks and Future Outlook

The selective hydrogenation of 7-methylquinoline to this compound is a well-established yet evolving field. While traditional noble metal catalysts offer high efficacy, the clear trend is toward the development of sustainable systems based on earth-abundant metals like cobalt and nickel.[3][4][5] Furthermore, transfer hydrogenation methods are becoming increasingly popular in research settings due to their operational simplicity and enhanced safety, eliminating the need for high-pressure hydrogen gas.[7][17]

For any drug development professional or research scientist, the key to success is a rational choice of catalyst and reaction conditions tailored to the specific substrate and desired outcome. Understanding the underlying mechanisms and having access to robust, validated protocols are essential for the efficient and selective synthesis of this important pharmaceutical intermediate.

References

-

Corma, A., Serna, P. (2006). An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Journal of the American Chemical Society. [Link]

-

Wang, D., et al. (2019). Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis. Nature Communications. [Link]

-

Sanz, M., et al. (2017). Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions. Catalysis Science & Technology. [Link]

-

Topf, C., et al. (2025). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega. [Link]

-

Fish, R. H., et al. (1986). Kinetics and mechanism of the regioselective homogeneous hydrogenation of quinoline using [Rh(COD)(PPh₃)₂]PF₆ as the catalyst precursor. Organometallics. [Link]

-

Li, X., et al. (2019). Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst. New Journal of Chemistry. [Link]

-

Le, T., et al. (2021). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. Journal of the American Chemical Society. [Link]

-

Zhang, X., et al. (2020). Atomically dispersed Ir/α-MoC catalyst with high metal loading and thermal stability for water-promoted hydrogenation reaction. Nature Communications. [Link]

-

Wang, H., et al. (2022). Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. Catalysts. [Link]

-

Zhou, H., et al. (2011). Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. Journal of the American Chemical Society. [Link]

-

Various Authors. (2020). Hydrogenation of quinolines with homogeneous catalysts. ResearchGate. [Link]

-

Topf, C., et al. (2021). Proposed mechanism Mn-catalysed hydrogenation of quinoline. ResearchGate. [Link]

-

Rahmani, A., et al. (2025). Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework. Catalysis Science & Technology. [Link]

-

Topf, C., et al. (2025). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega. [Link]

-

Gribble, M. W., et al. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Catalysis. [Link]

-

Timelthaler, D., Topf, C. (2021). Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. Thieme E-Journals. [Link]

-

Bähn, S., et al. (2011). Screening of catalysts for the hydrogenation of quinoline. ResearchGate. [Link]

-

Wilmarth, W. K., Calvin, M. (1948). Homogeneous Catalytic Hydrogenation. V. The Kinetics and Mechanism of Hydrogenation of Various Cupric Salts in Quinoline Solution. Journal of the American Chemical Society. [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

-

Sridharan, V., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]

-

Organic Chemistry Portal. (2024). Synthesis of tetrahydroquinolines. Organic Chemistry Portal. [Link]

-

Hu, B., et al. (2021). Identifying Reaction Pathway for Tandem Condensation-Hydrogenation to Produce Tetrahydroquinolines Using High-Pressure Operando MAS-NMR Spectroscopy. OSTI.GOV. [Link]

-

Das, D., et al. (2023). Hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline. ResearchGate. [Link]

-

Vasilenko, I., et al. (2025). Influence of formation temperature on the morphology of MoS2 and its catalytic properties in the hydrogenation of isomeric bromoquinolines to bromo-1,2,3,4-tetrahydroquinolines. RSC Advances. [Link]

- Hammond, P., et al. (1994). Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4-tetrahydroquinoline.

-

Chaube, U., et al. (2022). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry. [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. [Link]

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00675A [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. thieme-connect.com [thieme-connect.com]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 14. mdpi.com [mdpi.com]

- 15. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 17. Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 18. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 19. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes: A Detailed Protocol for the Regioselective Nitration of 7-Methylquinoline

Abstract

This application note provides a comprehensive, field-proven protocol for the efficient and regioselective nitration of 7-methylquinoline to synthesize 7-methyl-8-nitroquinoline. This compound is a pivotal intermediate in medicinal chemistry, serving as a precursor for various biologically active molecules, including potential anti-inflammatory agents and DNA intercalating compounds.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, the causal reasoning behind experimental choices, and robust safety procedures.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds in pharmaceutical research, exhibiting a wide array of biological activities such as antimalarial, antibacterial, and antitumor properties.[2] The introduction of a nitro group onto the quinoline scaffold, specifically at the C-8 position of 7-methylquinoline, creates a versatile synthetic handle. The nitro group can be readily reduced to an amino group, opening pathways for the synthesis of a diverse range of novel heterocyclic systems and potential drug candidates.[2][]

The protocol herein describes the electrophilic aromatic substitution reaction for the nitration of 7-methylquinoline using a mixture of fuming nitric acid and concentrated sulfuric acid. This method is highly selective, yielding the desired 7-methyl-8-nitroquinoline product in excellent yields.[1]

Mechanistic Insight: The "Mixed Acid" Nitration

The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution. The combination of concentrated nitric acid and concentrated sulfuric acid, often termed "mixed acid," is employed to generate a potent electrophile, the nitronium ion (NO₂⁺).[4][5] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.[5][6]

Generation of the Nitronium Ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

This powerful electrophile is then attacked by the electron-rich aromatic ring of 7-methylquinoline. The subsequent loss of a proton restores aromaticity and yields the nitro-substituted product.[6]

Regioselectivity

The substitution occurs preferentially at the C-8 position. This regioselectivity is governed by the electronic effects of the existing substituents on the quinoline ring. In the acidic medium, the quinoline nitrogen is protonated, making the pyridine ring strongly electron-deficient and deactivating it towards electrophilic attack. Consequently, substitution occurs on the more electron-rich carbocyclic (benzene) ring. The 7-methyl group is an activating, ortho-, para-director.[7] The position ortho to the methyl group is the C-8 position, which is also sterically accessible, leading to the selective formation of 7-methyl-8-nitroquinoline.[1][2]

Materials and Equipment

| Reagents | Equipment |

| 7-Methylquinoline | Round-bottom flask with magnetic stirrer |

| Fuming Nitric Acid (HNO₃) | Dropping funnel |

| Concentrated Sulfuric Acid (H₂SO₄, 98%) | Ice-salt bath |

| Crushed Ice | Büchner funnel and vacuum flask |

| Deionized Water | Beakers and Erlenmeyer flasks |

| Ethanol (for recrystallization) | pH paper or meter |

| Standard laboratory glassware |

Safety Precautions

This procedure involves highly corrosive and strong oxidizing acids.[2] Strict adherence to safety protocols is mandatory.

-

Work Environment: All steps must be performed in a certified chemical fume hood.[2]

-

Personal Protective Equipment (PPE): Wear safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a chemical-resistant lab coat at all times.[2]

-

Exothermic Reaction: The reaction is highly exothermic. Strict temperature control is critical to prevent a runaway reaction. The addition of the nitrating mixture must be slow and controlled.[2]

-

Quenching: The quenching of the reaction mixture on ice must be performed slowly and cautiously to manage the heat generated from the dilution of concentrated acids.[8]

Experimental Protocol

The following diagram outlines the general workflow for the synthesis of 7-methyl-8-nitroquinoline.

Caption: General workflow for the synthesis of 7-methyl-8-nitroquinoline.

Step-by-Step Methodology

-

Preparation of the Quinoline Solution: In a round-bottom flask equipped with a mechanical stirrer, dissolve 57.05 g (0.398 mol) of 7-methylquinoline in 142.5 mL of concentrated sulfuric acid. Cool the mixture to -5°C using an ice-salt bath.[1]

-

Preparation of the Nitrating Mixture: In a separate beaker, carefully and slowly add 28.5 mL of fuming nitric acid to 85.5 mL of concentrated sulfuric acid while cooling in an ice bath.[1]

-

Nitration Reaction: Add the pre-cooled nitrating mixture dropwise to the mechanically stirred quinoline solution, ensuring the internal temperature is maintained at or below -5°C. The rate of addition should be carefully controlled to manage the exothermic nature of the reaction.[1]

-

Reaction Completion: Once the addition is complete, remove the cooling bath and continue stirring the mixture for approximately 40 minutes at room temperature.[1]

-

Work-up: Carefully and slowly pour the reaction mixture over a large volume of crushed ice with constant stirring.[1][2]

-

Isolation: Allow the ice to melt completely. The product will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel.[1][2]

-